molecular formula C16H18ClN3O5S B1318930 Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate CAS No. 372117-76-5

Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No. B1318930
M. Wt: 399.8 g/mol
InChI Key: UWNNSGFFWARCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H18ClN3O5S and its molecular weight is 399.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Substitution Reactions

Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a compound closely related to the one , has been studied for its nucleophilic substitution reactions. These reactions yield various substitution products, demonstrating the compound's reactivity and potential in synthesizing diverse derivatives (Shadbolt & Ulbricht, 1967).

Synthesis of Thiazolopyrimidines

In another study, compounds related to Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate were used to synthesize thiazolopyrimidines. These compounds have potential applications in various chemical reactions and could lead to the discovery of novel compounds (Sherif et al., 1993).

Phosphodiesterase 5 Inhibition

A derivative of the compound, featuring a 3-chloro-4-methoxybenzylamino group, was identified as a potent and highly selective phosphodiesterase 5 inhibitor. This suggests potential therapeutic applications, although details on drug use and side effects are excluded as per the requirements (Sakamoto et al., 2014).

Exploration in Organic Synthesis

The structure and reactivity of Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate provide a basis for exploring various organic synthesis pathways. This can lead to the development of new synthetic methods and compounds with potential applications in different fields of chemistry (Mohamed, 2021).

Antibacterial Applications

Research on pyridopyrimidine derivatives, which share structural similarities with the compound , has shown antibacterial properties. This suggests that derivatives of Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate might also possess antibacterial capabilities (Guo Hy et al., 1983).

properties

IUPAC Name

ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfonylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O5S/c1-4-25-15(21)11-9-19-16(26(3,22)23)20-14(11)18-8-10-5-6-13(24-2)12(17)7-10/h5-7,9H,4,8H2,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNNSGFFWARCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

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